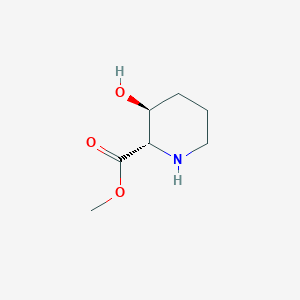
Methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate typically involves the reductive amination of piperidine derivatives. . This method is favored for its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its normal function . This can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
Methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Found in the plant Evodia rutaecarpa, known for its anticancer properties.
Matrine: Found in the plant Sophora flavescens, known for its antiviral properties.
These compounds share a similar piperidine structure but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
AFGQKANXLJQASF-WDSKDSINSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CCCN1)O |
Canonical SMILES |
COC(=O)C1C(CCCN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


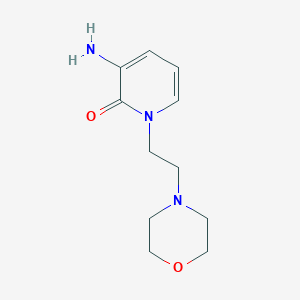
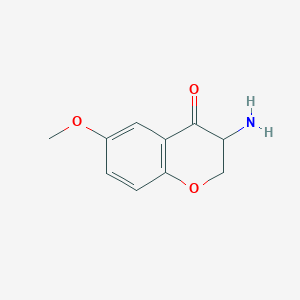
![15,29-dibromo-8,22-di(tridecan-7-yl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone](/img/structure/B12981475.png)
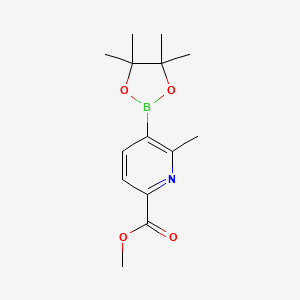
![(S)-[1,3'-Bipyrrolidin]-1'-yl(4-(5-fluoro-1H-indazol-1-yl)phenyl)methanone hydrochloride](/img/structure/B12981486.png)
![4-((Benzyloxy)methyl)-3-(thiophen-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B12981488.png)
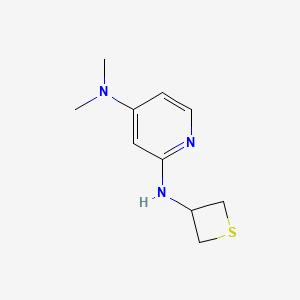

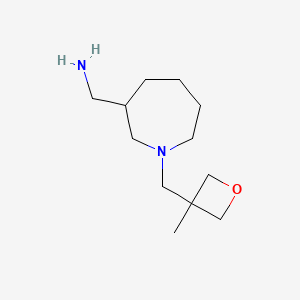

![5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12981511.png)
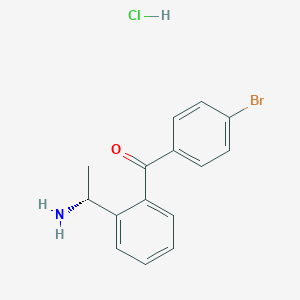
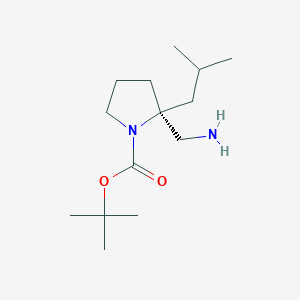
![6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine](/img/structure/B12981531.png)
